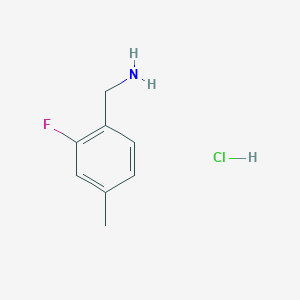

2-Fluoro-4-methylbenzylamine hydrochloride

Description

Significance and Research Context of the Chemical Compound

The significance of 2-Fluoro-4-methylbenzylamine (B1318726) hydrochloride in chemical research is primarily linked to its utility as a specialized building block in organic synthesis. Its structural predecessor, 2-Fluoro-4-methylbenzaldehyde (B137498), is recognized as a valuable raw material for creating complex organic molecules and serves as a key pharmaceutical intermediate. nbinno.com This context suggests that 2-Fluoro-4-methylbenzylamine hydrochloride is explored for its potential to be integrated into novel molecular frameworks, particularly in the development of new therapeutic agents and functional materials.

The presence of the fluorine atom in the molecule is a key driver of its research interest. Fluorine's unique properties, such as its high electronegativity and small size, can significantly alter the physicochemical and biological characteristics of a molecule. tandfonline.com Researchers investigate compounds like this compound to understand how these fluorine-induced modifications can be harnessed to create next-generation pharmaceuticals and other advanced materials. Its application is therefore situated within the broader scientific endeavor to design and synthesize novel chemical entities with tailored properties.

Role as a Synthetic Intermediate in Academic Inquiry

In the realm of organic chemistry, this compound functions as a synthetic intermediate, which is a compound that serves as a stepping stone in the construction of a more complex target molecule. The benzylamine (B48309) functional group is reactive and allows for the formation of new chemical bonds, enabling chemists to build upon its core structure. For instance, similar fluorinated benzylamines are crucial in the production of important pharmaceuticals. A notable example is 2,4-difluorobenzylamine, which is a key intermediate in the synthesis of the anti-AIDS drug dolutegravir. google.com Another relevant case is the use of 4-amino-2-fluoro-N-methyl-benzamide, a related fluorinated aromatic compound, as a critical intermediate for Enzalutamide, a drug used in cancer therapy. researchgate.net

These examples highlight the established role of fluorinated benzylamine scaffolds in the development of high-value molecules. Academic and industrial researchers utilize compounds like this compound to explore new synthetic routes and to create libraries of novel compounds for biological screening. nih.gov The precise arrangement of the fluorine and methyl groups on the benzene (B151609) ring provides a specific chemical architecture that can be exploited to achieve desired structural and functional outcomes in the final product.

Broader Implications of Fluorinated Benzylamines in Chemical Science

The study and application of fluorinated benzylamines, including this compound, have broader implications for chemical science, particularly in the field of medicinal chemistry. The strategic incorporation of fluorine into drug candidates is a widely used tactic to enhance a molecule's therapeutic profile. nih.gov Fluorine can improve metabolic stability by blocking sites on the molecule that are susceptible to degradation by enzymes in the body. rsc.org This can lead to a longer duration of action for a drug.

Furthermore, the high electronegativity of fluorine can alter the acidity (pKa) and electron distribution of a molecule, which can in turn influence its binding affinity to biological targets like proteins and enzymes. researchgate.net Improved binding can result in higher potency and efficacy. The introduction of fluorine can also enhance a molecule's ability to permeate cell membranes, which is a critical factor for many drugs to reach their site of action. tandfonline.com Beyond therapeutics, the fluorine atom, particularly the 18F isotope, is instrumental in Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic tool. tandfonline.com The development and understanding of fluorinated building blocks like this compound are therefore crucial for advancing drug discovery and medical diagnostics. nih.gov

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(2-fluoro-4-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c1-6-2-3-7(5-10)8(9)4-6;/h2-4H,5,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVDQWKAMPXJAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214334-14-1 | |

| Record name | (2-fluoro-4-methylphenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Fluoro 4 Methylbenzylamine Hydrochloride

Established Synthetic Routes and Reaction Conditions

The conversion of key intermediates into 2-Fluoro-4-methylbenzylamine (B1318726) is accomplished through several reliable methods, including nucleophilic substitution, reductive amination, and catalytic hydrogenation. Each approach offers distinct advantages in terms of reaction conditions and substrate compatibility.

Nucleophilic Substitution Approaches to Amine Formation

Nucleophilic substitution represents a fundamental strategy for forming the C-N bond in benzylamines. This approach typically involves the reaction of a benzylic halide, such as 1-(chloromethyl)-2-fluoro-4-methylbenzene, with a nitrogen nucleophile. Ammonia (B1221849) or its synthetic equivalents are commonly used to introduce the primary amine group.

The reaction proceeds via an SN2 mechanism, where the nitrogen atom of the nucleophile attacks the electrophilic benzylic carbon, displacing the chloride leaving group. The use of a suitable solvent is crucial to facilitate the reaction, and the final product is typically isolated as the hydrochloride salt by treatment with hydrochloric acid.

Table 1: Representative Conditions for Nucleophilic Substitution

| Reactant | Nucleophile | Solvent | Key Conditions |

|---|---|---|---|

| 1-(Chloromethyl)-2-fluoro-4-methylbenzene | Ammonia | Ethanol | Reaction under pressure |

| 1-(Chloromethyl)-2-fluoro-4-methylbenzene | Sodium Azide followed by reduction | DMF/Water | Two-step process |

Reductive Amination Strategies for Benzylamine (B48309) Synthesis

Reductive amination is a highly effective and widely used method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.com This process involves two key steps: the formation of an imine from an aldehyde or ketone and an amine, followed by the reduction of the imine to the corresponding amine. masterorganicchemistry.com For the synthesis of 2-Fluoro-4-methylbenzylamine, the precursor 2-fluoro-4-methylbenzaldehyde (B137498) is reacted with ammonia to form an intermediate imine, which is then reduced in situ.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), being the most common. masterorganicchemistry.comcommonorganicchemistry.com The choice of reducing agent is critical; for instance, NaBH₃CN is particularly effective because it selectively reduces the iminium ion in the presence of the aldehyde. masterorganicchemistry.com The reaction is typically performed as a one-pot synthesis, which is efficient and avoids the isolation of the intermediate imine. nih.gov

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Typical Solvent | Characteristics |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Added after imine formation is complete. commonorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Not water-sensitive; can be present during imine formation. commonorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Dichloroethane | Water-sensitive; mild and selective. commonorganicchemistry.com |

Catalytic Hydrogenation of Nitrile and Imine Precursors

Catalytic hydrogenation provides a clean and efficient route to benzylamines from nitrile or imine precursors. The reduction of 2-fluoro-4-methylbenzonitrile (B33328) offers a direct pathway to the desired primary amine. This reaction is typically carried out under a hydrogen atmosphere in the presence of a heterogeneous metal catalyst.

Commonly used catalysts include palladium on carbon (Pd/C), Raney nickel, and platinum oxide. The reaction conditions, such as hydrogen pressure, temperature, and solvent, are optimized to ensure complete conversion and high selectivity, minimizing the formation of secondary amine byproducts. Following the reduction, the product is converted to its hydrochloride salt. Research has shown that hydrogenation in the presence of Pd/C is an environmentally friendly reduction method. researchgate.net

Precursor Chemistry and Synthesis of Key Benzene (B151609) Ring Intermediates

The successful synthesis of 2-Fluoro-4-methylbenzylamine hydrochloride relies heavily on the efficient preparation of key aromatic intermediates, particularly the correctly substituted benzene ring.

Synthesis of 1-(Chloromethyl)-2-fluoro-4-methylbenzene

The primary precursor for many synthetic routes to 2-Fluoro-4-methylbenzylamine is 1-(chloromethyl)-2-fluoro-4-methylbenzene. This intermediate is typically synthesized from 3-fluorotoluene (B1676563) through a chloromethylation reaction. The strategic placement of the chloromethyl group is directed by the activating methyl group and the deactivating, ortho-para directing fluorine atom on the aromatic ring.

The reaction introduces the chloromethyl group, which serves as a reactive handle for subsequent nucleophilic substitution or other transformations to install the desired amine functionality.

Chloromethylation Techniques (e.g., Blanc Chloromethylation)

The Blanc chloromethylation is a classic and effective method for introducing a chloromethyl group onto an aromatic ring. libretexts.orgwikipedia.org Discovered by Gustave Louis Blanc in 1923, the reaction utilizes formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, most commonly zinc chloride (ZnCl₂). libretexts.orgwikipedia.orgwikiwand.com

The reaction mechanism proceeds under acidic conditions. The formaldehyde carbonyl is protonated by the acid, which significantly increases the electrophilicity of the carbon atom. wikiwand.comsciencemadness.org The activated electrophile is then attacked by the π-electrons of the aromatic ring (in this case, 3-fluorotoluene) in an electrophilic aromatic substitution reaction. wikiwand.comsciencemadness.org This initially forms a benzyl (B1604629) alcohol intermediate, which is rapidly converted to the corresponding benzyl chloride under the reaction conditions. wikipedia.orgwikiwand.com To achieve high yields and purity, the reaction is typically conducted under anhydrous conditions. jk-sci.com It is important to note that electron-donating groups on the aromatic ring, such as the methyl group in 3-fluorotoluene, facilitate this reaction. jk-sci.com

Table 3: Reactants in Blanc Chloromethylation

| Component | Role | Example |

|---|---|---|

| Aromatic Substrate | Starting material | 3-Fluorotoluene |

| Chloromethylating Agent | Source of -CH₂Cl group | Formaldehyde (or paraformaldehyde) and HCl jk-sci.com |

| Catalyst | Lewis Acid to activate the electrophile | Anhydrous Zinc Chloride (ZnCl₂) jk-sci.com |

Optimization of Synthetic Conditions and Process Design

The successful synthesis of this compound is highly dependent on the careful control and optimization of reaction conditions. The process design aims to maximize product yield and purity while minimizing reaction time and the formation of byproducts. A key starting material for one of the common synthetic routes is 2-Fluoro-4-methylbenzaldehyde nbinno.com.

Influence of Reaction Parameters on Yield and Selectivity

The yield and selectivity of the synthesis of fluorinated benzylamines are significantly influenced by several key reaction parameters. These include temperature, pressure, the choice of catalyst, and the solvent system employed.

Temperature and Pressure: The reaction temperature can have a substantial impact on both the reaction rate and the formation of byproducts. For instance, in the reductive amination of related carbonyl compounds, temperature control is crucial. While higher temperatures can accelerate the reaction, they may also lead to decreased selectivity researchgate.net. Similarly, in hydrogen-driven reductive aminations, pressure is a critical parameter that needs to be carefully optimized to ensure efficient conversion researchgate.netnih.gov.

Catalyst and Reducing Agent: The choice of catalyst and reducing agent is fundamental to the success of the synthesis. In the context of producing fluorinated benzylamines, various catalytic systems have been explored. For example, the synthesis of 4-fluorobenzylamine (B26447) has been shown to be more efficient using a nano nickel catalyst compared to a Raney nickel catalyst, resulting in yields exceeding 95% and purity over 99% google.com. In other cases, precious metal catalysts like palladium on carbon (Pd/C) have been effectively used in reductive aminations researchgate.net. The selection of the reducing agent is also critical. While strong reducing agents like lithium aluminum hydride (LiAlH4) are effective, they can be challenging to handle in large-scale automated synthesis nih.gov. Alternative, milder reducing agents such as sodium borohydride in conjunction with a nickel(II) mediator have been successfully implemented for the synthesis of similar compounds nih.gov.

Solvent and Reactant Concentration: The solvent system can influence the solubility of reactants and intermediates, thereby affecting the reaction kinetics. The concentration of reactants, such as the amine source in reductive amination, is another parameter that requires optimization to maximize yield and minimize side reactions researchgate.netmdpi.com.

The following table summarizes the influence of various reaction parameters on the synthesis of fluorinated benzylamines, based on analogous reactions.

| Parameter | Effect on Yield and Selectivity | Example |

| Temperature | Can increase reaction rate but may decrease selectivity if too high. | In some amination reactions, higher temperatures led to a decrease in selectivity towards the desired product researchgate.net. |

| Pressure | Crucial for reactions involving gaseous reagents like hydrogen. | Reductive amination of 4'-fluoroacetophenone (B120862) with benzylamine is carried out under 10 bar of H2 researchgate.net. |

| Catalyst | Significantly impacts reaction efficiency and product purity. | Nano nickel catalyst provided higher yield (>95%) and purity (>99%) for p-fluorobenzylamine synthesis compared to Raney nickel (75-79% yield, <97% purity) google.com. |

| Reducing Agent | Choice of agent affects reaction conditions and scalability. | Ni(II)-mediated borohydride exchange resin is a safer alternative to LiAlH4 for automated synthesis of 4-[18F]fluorobenzylamine nih.gov. |

| Reactant Concentration | Affects reaction kinetics and byproduct formation. | Optimizing benzylamine concentration is a key factor in maximizing reaction yield researchgate.net. |

Application of Chemical Reaction Optimization Methodologies (e.g., Design of Experiments)

To efficiently navigate the complex interplay of multiple reaction parameters, systematic methodologies like Design of Experiments (DoE) are invaluable. DoE allows for the simultaneous variation of multiple factors, providing a comprehensive understanding of their individual and interactive effects on the reaction outcome mt.com. This statistical approach is more efficient than the traditional "one variable at a time" (OVAT) method, as it can identify critical factors and map the reaction's behavior with fewer experiments nih.govresearchgate.net.

In the context of synthesizing organofluorine compounds, DoE can be used to optimize factors such as catalyst loading, temperature, pressure, and reactant stoichiometry to achieve the highest possible yield and selectivity mt.comnih.govresearchgate.net. By constructing a matrix of experimental runs, a response surface can be generated to visualize the optimal reaction space researchgate.net. This approach has been successfully applied to accelerate the optimization of complex multi-component reactions in radiochemistry, demonstrating its utility in developing efficient synthetic conditions nih.govresearchgate.net.

The key advantages of using DoE in chemical development include:

Improved process understanding in less time.

Shorter development cycles.

Identification of optimal conditions for yield, selectivity, and impurity levels mt.com.

Advanced Catalytic Approaches in Organofluorine Synthesis

The field of organofluorine chemistry has seen significant advancements in catalytic methods for the construction of carbon-fluorine bonds and the synthesis of fluorinated molecules springernature.com. These advanced approaches offer milder reaction conditions, higher efficiency, and greater functional group tolerance.

Photoredox Catalysis: This technique has emerged as a powerful tool for generating radicals under mild conditions, enabling the synthesis of complex fluorinated nitrogen-containing heterocycles nottingham.ac.uk. The use of photoredox catalysis can facilitate reactions that are otherwise challenging to achieve through traditional thermal methods.

Transition-Metal Catalysis: Transition-metal catalysts, particularly those based on palladium and copper, are widely used in C-H fluorination reactions springernature.com. These methods allow for the direct introduction of fluorine atoms into organic molecules with high selectivity. For the synthesis of benzylamines, ruthenium-based catalysts have shown high efficiency in the reductive amination of aldehydes organic-chemistry.org.

Organocatalysis: In addition to metal-based systems, organocatalysis has gained prominence in organofluorine chemistry. Chiral organocatalysts can be employed to achieve enantioselective synthesis of fluorinated compounds, which is of particular importance in the pharmaceutical industry springernature.com.

Biocatalysis: The use of enzymes, such as amine dehydrogenases, offers a green and highly selective alternative for the synthesis of chiral amines through biocatalytic reductive amination frontiersin.org.

These advanced catalytic strategies, while not all directly reported for this compound, represent the forefront of organofluorine synthesis and offer promising avenues for the development of novel and more efficient synthetic routes to this and related compounds nih.govacs.org.

Chemical Reactivity and Mechanistic Aspects of 2 Fluoro 4 Methylbenzylamine Hydrochloride

General Reaction Profiles and Functional Group Transformations

The reactivity of 2-Fluoro-4-methylbenzylamine (B1318726) is primarily centered around the primary amine group attached to the benzylic carbon. This amine moiety can participate in a variety of chemical transformations, including oxidation, and can act as a potent nucleophile.

The primary amine group of benzylamine (B48309) and its derivatives is susceptible to oxidation. A common biological transformation involves enzymatic oxidation by monoamine oxidase (MAO), which converts benzylamines into the corresponding aldehydes. wikipedia.org For 2-Fluoro-4-methylbenzylamine, this would yield 2-fluoro-4-methylbenzaldehyde (B137498). The reaction mechanism typically involves the enzyme facilitating the oxidation of the C-N bond.

Research on related fluorinated amines has shown that the presence of electron-withdrawing substituents, such as fluorine, can significantly influence the rate of such oxidations. nih.gov For instance, studies on para-substituted benzylamines as substrates for MAO A and B have demonstrated that electron-withdrawing groups tend to accelerate the rate of MAO A-catalyzed oxidation. nih.gov This is attributed to the electronic effects of the substituent on the stability of intermediates in the enzymatic cycle. nih.gov

| Reactant | Oxidizing Agent | Typical Product |

| Benzylamine | Monoamine Oxidase (MAO) | Benzaldehyde |

| 2-Fluoro-4-methylbenzylamine | Monoamine Oxidase (MAO) (Predicted) | 2-Fluoro-4-methylbenzaldehyde |

While the amine moiety itself is not typically reduced, 2-Fluoro-4-methylbenzylamine can be synthesized through the reduction of other functional groups. These synthetic routes are crucial for its preparation and highlight the reactivity of related precursors. A key method involves the reduction of a nitro group. For example, the synthesis of a similar compound, 4-amino-2-fluoro-N-methyl-benzamide, utilizes the reduction of the corresponding nitro-benzamide derivative with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst, achieving high yields. researchgate.net This environmentally friendly hydrogenation is a common and efficient method for converting aromatic nitro compounds to amines.

Other potential synthetic pathways involving reduction include:

Reductive amination: The reaction of 2-fluoro-4-methylbenzaldehyde with ammonia (B1221849), followed by reduction of the resulting imine.

Reduction of 2-fluoro-4-methylbenzonitrile (B33328): The nitrile group can be reduced to the primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

| Precursor Functional Group | Reducing Agent/Method | Product Functional Group |

| Nitro (-NO₂) | H₂ / Pd/C | Amine (-NH₂) |

| Imine (=NH) | NaBH₄, H₂/Catalyst | Amine (-NH₂) |

| Nitrile (-C≡N) | LiAlH₄, H₂/Catalyst | Aminomethyl (-CH₂NH₂) |

The lone pair of electrons on the nitrogen atom of the primary amine makes 2-Fluoro-4-methylbenzylamine a competent nucleophile. It can readily participate in nucleophilic substitution and addition reactions with a wide range of electrophiles.

Common reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form stable amide derivatives. For instance, the introduction of an N-acetyl group on a benzylamine linker has been demonstrated in the synthesis of various compounds. nih.gov

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reaction with Carbonyls: Nucleophilic attack on aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines (reductive amination).

Nucleophilic Aromatic Substitution (SNAr): The amine can act as a nucleophile to displace leaving groups (often fluoride) from highly electron-deficient aromatic rings. researchgate.netnih.gov Polyfluoroarenes are particularly susceptible to SNAr reactions, where amines can displace a fluorine atom to form C-N bonds, often without the need for a metal catalyst. nih.gov

Influence of Fluorine and Methyl Substitution on Reactivity

The presence of both a fluorine atom and a methyl group on the benzene (B151609) ring significantly modulates the reactivity of the benzylamine core through a combination of electronic and steric effects.

The fluorine atom, being the most electronegative element, exerts a powerful influence on the electronic properties of the molecule. tandfonline.com This is primarily through a strong electron-withdrawing inductive effect (-I) and a weaker, opposing electron-donating mesomeric or resonance effect (+M). umons.ac.benih.gov

Key consequences of these electronic effects include:

Reduced Basicity and Nucleophilicity: The strong -I effect of fluorine withdraws electron density from the aromatic ring and, by extension, from the benzylic carbon and the amine group. This decreases the electron density on the nitrogen atom, making the amine less basic and a weaker nucleophile compared to non-fluorinated benzylamine. nih.gov The introduction of a fluorine atom into an amine-containing molecule is known to lower its pKa value. nih.govnih.gov

Modulation of Ring Reactivity: The fluorine atom deactivates the aromatic ring towards electrophilic aromatic substitution due to its inductive withdrawal of electron density. nih.gov Conversely, this electron withdrawal makes the aromatic ring more susceptible to nucleophilic aromatic substitution, although the amine group itself is an activating group. researchgate.net

Metabolic Stability: The presence of a fluorine atom can block positions on the aromatic ring that might otherwise be susceptible to metabolic oxidation by enzymes like Cytochrome P450. nih.gov The strong C-F bond is highly resistant to cleavage.

| Property | Influence of Fluorine | Rationale |

| Amine Basicity (pKa) | Decrease | Inductive electron withdrawal (-I effect) |

| Amine Nucleophilicity | Decrease | Reduced electron density on Nitrogen |

| Metabolic Stability | Increase | Blocks sites of oxidation; strong C-F bond |

Steric hindrance refers to the influence of the spatial arrangement of atoms on reaction rates and molecular interactions. In 2-Fluoro-4-methylbenzylamine, the primary steric considerations arise from the methyl group.

Minimal Direct Hindrance to the Amine: The methyl group is located at the C4 position (para to the benzylamine group), which is relatively remote from the reactive amine center. Therefore, it is not expected to cause significant steric hindrance for reactions directly involving the amine moiety.

Influence on Ring Reactions: The methyl group's position does influence the regioselectivity of any potential reactions on the aromatic ring, directing incoming electrophiles to the positions ortho and para to itself.

Mechanistic Insights into Chemical Transformations

The chemical reactivity of 2-Fluoro-4-methylbenzylamine hydrochloride is primarily dictated by the nucleophilic character of the primary amine group and the electronic and steric influences of the substituents on the aromatic ring. Mechanistic insights into its transformations can be inferred from the established principles of physical organic chemistry and studies on similarly substituted benzylamine derivatives. The primary amine attached to a benzylic carbon allows this compound to participate in a variety of reactions, including nucleophilic additions, substitutions, and condensations.

The key to understanding the mechanistic aspects of 2-Fluoro-4-methylbenzylamine's reactivity lies in the interplay of the electronic effects of the ortho-fluoro and para-methyl substituents. The para-methyl group is an electron-donating group through hyperconjugation and a weak inductive effect. This increases the electron density on the aromatic ring and, to a lesser extent, on the benzylic carbon and the nitrogen atom of the amine. An increase in electron density on the nitrogen enhances its nucleophilicity, making it more reactive towards electrophiles. Studies on para-substituted benzylamines have shown that electron-donating groups, such as a methyl group, increase the rate of nucleophilic substitution reactions. researchgate.net

Conversely, the ortho-fluoro substituent introduces more complex effects. Fluorine is a highly electronegative atom, and it exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring and the basicity and nucleophilicity of the amine. However, the fluorine atom also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R), which is most effective at the ortho and para positions. In the case of fluorine, the inductive effect is generally considered to be stronger than the resonance effect. Furthermore, the presence of a bulky fluorine atom at the ortho position can introduce steric hindrance, potentially impeding the approach of reactants to the amine nitrogen or the benzylic carbon. This steric effect can influence the rates and regioselectivity of certain reactions. researchgate.net

In N-alkylation and N-acylation reactions, which proceed via nucleophilic substitution (typically an SN2 mechanism), the nucleophilicity of the amine is again a critical factor. researchgate.net The electron-donating para-methyl group is expected to accelerate these reactions, while the electron-withdrawing ortho-fluoro group is expected to slow them down. researchgate.net The transition state of these reactions involves the formation of a new bond to the nitrogen atom. Steric hindrance from the ortho-fluoro substituent could raise the energy of the transition state, further decreasing the reaction rate.

The following interactive data table summarizes the expected mechanistic influences of the substituents on common chemical transformations of 2-Fluoro-4-methylbenzylamine.

| Chemical Transformation | General Mechanism | Effect of para-Methyl Group (4-CH₃) | Effect of ortho-Fluoro Group (2-F) | Expected Overall Impact on Reactivity |

|---|---|---|---|---|

| Quinazoline Synthesis (from carbonyl compounds) | Nucleophilic addition to C=O, followed by cyclization and aromatization. | Electron-donating; increases amine nucleophilicity, potentially accelerating the initial attack on the carbonyl group. | Inductively electron-withdrawing; decreases amine nucleophilicity. Potential steric hindrance. May influence cyclization step. | Complex interplay of opposing electronic effects and steric hindrance. Overall rate likely moderated compared to unsubstituted benzylamine. |

| N-Alkylation | SN2 nucleophilic substitution. | Electron-donating; increases amine nucleophilicity, accelerating the reaction. researchgate.net | Inductively electron-withdrawing; decreases amine nucleophilicity, slowing the reaction. Steric hindrance may also play a role. researchgate.net | The activating effect of the methyl group and the deactivating effect of the fluoro group will compete. The outcome will depend on the specific alkylating agent and reaction conditions. |

| N-Acylation | Nucleophilic acyl substitution. | Electron-donating; increases amine nucleophilicity, favoring the attack on the acyl carbon. | Inductively electron-withdrawing; decreases amine nucleophilicity. | Similar to N-alkylation, the opposing electronic effects will determine the overall reactivity. |

| Imine Formation (with aldehydes/ketones) | Nucleophilic addition to C=O to form a carbinolamine, followed by dehydration. | Enhances nucleophilicity of the amine for the initial attack. | Reduces nucleophilicity of the amine. May affect the rate of dehydration. | The rate of imine formation will be influenced by the balance of electronic effects on the amine's nucleophilicity. |

Design, Synthesis, and Characterization of Derivatives and Analogues

Structural Modifications and Derivative Synthesis

The reactivity of the primary amine and the stability of the fluorinated benzyl (B1604629) group make 2-Fluoro-4-methylbenzylamine (B1318726) a versatile building block in organic synthesis.

The primary amine group of benzylamines is readily functionalized to create N-substituted derivatives. A common method is reductive amination, which involves the reaction of the benzylamine (B48309) with an aldehyde or ketone to form an imine, followed by reduction to the corresponding amine. This approach allows for the introduction of a wide variety of substituents at the nitrogen atom.

Another key reaction is N-acylation, where the benzylamine reacts with acyl chlorides or anhydrides to form amides. For instance, the reaction of a benzylamine with benzoyl chloride in the presence of a base yields the corresponding N-benzylbenzamide. These reactions are fundamental in creating libraries of compounds for various chemical investigations.

Deaminative coupling represents another route to derivatization. In this type of reaction, the primary amine of a benzylamine can be converted into a leaving group in situ using a nitrosating agent like isoamyl nitrite. This allows for a subsequent carbon-carbon bond formation, for example, by coupling with arylboronic acids to produce diarylmethane structures. rsc.org

Fluorinated benzyloxalamides can be synthesized by reacting a fluorinated benzylamine with an appropriate oxalamic acid derivative. While specific examples starting directly from 2-fluoro-4-methylbenzylamine are not detailed in the provided results, a general synthesis strategy involves the coupling of a substituted benzylamine with a precursor containing the oxalamide core. For example, N'-[4-(1,1,2,2-tetrafluoro-ethoxy)-benzyl]-oxalamic acid ethyl ester can be reacted with various substituted benzylamines, such as 4-methoxybenzylamine (B45378) or 4-methylbenzylamine, in the presence of triethylamine (B128534) to yield the corresponding N-substituted benzyloxalamide derivatives. researchgate.net This methodology could foreseeably be applied to 2-fluoro-4-methylbenzylamine to generate its corresponding benzyloxalamide analogue.

Benzylamine and its derivatives can act as ligands, coordinating with metal ions to form metal complexes. A series of platinum(IV) complexes supported by benzylamine derivatives have been synthesized and characterized. rsc.orgresearchgate.net The general formula for these complexes is PtCl₄(BAD)₂, where BAD stands for a benzylamine derivative. The synthesis typically involves the reaction of a platinum salt with the benzylamine ligand. These studies have included derivatives with various substituents on the phenyl ring, such as 4-fluoro and 4-chloro groups, highlighting the versatility of benzylamines in coordination chemistry. rsc.org

Schiff base complexes are another important class of metal complexes. These are formed by the condensation of a primary amine, such as 4-methylbenzylamine, with an aldehyde or ketone, like 2-hydroxybenzaldehyde, to form a Schiff base ligand. ijlpr.com This bidentate ligand can then coordinate with metal ions such as Zn(II) and Cd(II) to form complexes with a general formula of ML₂. ijlpr.com The coordination typically occurs through the deprotonated phenolic oxygen and the azomethine nitrogen. ijlpr.com

While direct synthesis routes starting from 2-fluoro-4-methylbenzylamine to form thiazoles or pyrimidines were not explicitly found, the general principles of heterocyclic synthesis suggest its utility as a building block. The primary amine of the benzylamine is a key functional group that can participate in cyclization reactions.

For example, the synthesis of N-substituted imidazole (B134444) derivatives involves reacting an imidazole nucleus with ethyl chloroacetate (B1199739) to form an ester intermediate. nih.gov This intermediate is then reacted with various amines, such as benzylamine, to yield the final N-substituted imidazole acetamide (B32628) derivatives. nih.gov This demonstrates how a benzylamine moiety can be appended to a pre-formed heterocyclic ring.

The synthesis of sulfonamides is a well-established transformation in organic chemistry. The most common method involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ekb.egijarsct.co.in Therefore, 2-fluoro-4-methylbenzylamine can react with various sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride) to produce the corresponding sulfonamide derivatives. ekb.egnih.govimpactfactor.org The reaction proceeds via a nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, with the subsequent elimination of hydrochloric acid, which is neutralized by the base. ijarsct.co.inimpactfactor.org

Table 1: Examples of Synthesized Benzylamine Derivatives and Analogues

| Derivative Class | General Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| N-Substituted Benzylamines | Reductive Amination / N-Acylation | Aldehydes/Ketones, Acyl Chlorides | rsc.org |

| Benzyloxalamide Analogues | Amide Coupling | Oxalamic acid esters, Triethylamine | researchgate.net |

| Benzylamine-Supported Metal Complexes | Coordination Reaction | Metal salts (e.g., PtCl₄) | rsc.orgresearchgate.net |

| Sulfonamide Derivatives | Nucleophilic Substitution | Sulfonyl Chlorides, Base | ekb.egijarsct.co.inimpactfactor.org |

Stereochemical Considerations in Derivative Synthesis

When synthesizing derivatives from the achiral 2-fluoro-4-methylbenzylamine, stereochemical considerations become important if a new chiral center is introduced during the reaction. For instance, in the synthesis of N-substituted derivatives, if the substituent being added is chiral, or if the reaction to form the substituent creates a new stereocenter, the product may be a mixture of diastereomers.

In mechanochemical syntheses of fluorinated imines, chiral benzylamines such as (R)-(+)-α-methylbenzylamine have been used to create chiral Schiff bases. nih.gov This highlights that if a chiral aldehyde or ketone were reacted with 2-fluoro-4-methylbenzylamine, the resulting imine (and any subsequent reduced amine) would contain a new stereocenter, leading to the formation of enantiomers or diastereomers. The control of this stereoselectivity would be a key consideration in the synthesis design, potentially requiring the use of chiral catalysts or auxiliaries.

Enantioselective Synthetic Approaches

The generation of single-enantiomer chiral amines is a cornerstone of medicinal chemistry. For analogues of 2-Fluoro-4-methylbenzylamine, several enantioselective strategies are applicable, primarily involving the asymmetric reduction of prochiral imines or the addition of nucleophiles to imines bearing a chiral auxiliary.

One of the most robust and widely adopted methods involves the use of N-tert-butanesulfinamide as a chiral auxiliary. nih.govyale.edu This approach, developed by Ellman, relies on the condensation of the chiral sulfinamide with a ketone or aldehyde (e.g., 2-fluoro-4-methylbenzaldehyde) to form an N-sulfinylimine. The subsequent diastereoselective reduction of this imine, followed by acidic removal of the auxiliary group, yields the desired chiral primary amine in high enantiomeric purity. nih.govyale.edu

Another powerful strategy is the catalytic asymmetric addition to imines. For instance, copper-catalyzed enantioselective aza-Friedel–Crafts reactions between phenols and N-sulfonyl aldimines have been shown to produce chiral secondary benzylamines with excellent yields and enantioselectivities, often exceeding 99% ee. nih.gov This method could be adapted to generate derivatives of 2-Fluoro-4-methylbenzylamine.

The table below summarizes representative results for the enantioselective synthesis of chiral benzylamines using a copper(II)-bis(oxazoline) catalyst system, demonstrating the high efficiency and selectivity of this approach for various substrates. nih.gov

| Entry | Aldimine Reactant | Phenol Reactant | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | N-(Benzylidene)-4-toluenesulfonamide | 2,4-Dimethylphenol | 95 | 98 |

| 2 | N-(4-Chlorobenzylidene)-4-toluenesulfonamide | 2,4-Dimethylphenol | 92 | 97 |

| 3 | N-(1-Phenylethylidene)-4-toluenesulfonamide | Phenol | 30 | 96 |

| 4 | N-(Cyclohexylmethylene)-4-toluenesulfonamide | 3,5-Dimethylphenol | 85 | 99 |

This table presents data for analogous reactions to illustrate the effectiveness of the copper-catalyzed aza-Friedel–Crafts methodology. nih.gov

Diastereomeric Resolution Techniques

When an enantioselective synthesis is not employed, a racemic mixture of the amine can be separated into its constituent enantiomers through diastereomeric resolution. This classical technique involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral carboxylic acid, to form a pair of diastereomeric salts. researchgate.netnih.gov

Due to their different physicochemical properties, these diastereomeric salts can often be separated by fractional crystallization. researchgate.net One salt is typically less soluble in a given solvent system and will crystallize out, allowing for its separation by filtration. The purified diastereomeric salt is then treated with a base to liberate the enantiomerically pure amine. Common resolving agents for amines include tartaric acid, mandelic acid, and their derivatives. researchgate.net For example, (R)-2-Methoxy-2-phenylacetic acid and (S)-2-phenylpropionic acid have been proven effective as resolving agents for obtaining single enantiomers of α-methylbenzylamine analogues. researchgate.net

An alternative to crystallization is the chromatographic separation of the diastereomeric mixture. nih.gov After derivatization with a chiral auxiliary, the resulting diastereomers can be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) on a non-chiral stationary phase. nih.govresearchgate.net

| Resolving Agent | Target Compound | Separation Method | Outcome | Reference |

| (S)-2-Phenylpropionic acid | (R,S)-α-Methylbenzylamine analogue | Fractional Crystallization | Isolation of (S)-amine salt | researchgate.net |

| (R)-2-Methoxy-2-phenylacetic acid | (R,S)-α-Methylbenzylamine analogue | Fractional Crystallization | Isolation of (S)-amine salt | researchgate.net |

| (4R,5R)-(-)-2,3-O-isopropylidene-d-threitol derivative | Racemic dihydropyridine (B1217469) ester | HPLC | Separation of diastereomers | nih.gov |

This table illustrates common diastereomeric resolution techniques applied to amines and related chiral compounds.

Synthesis of Chiral Fluorinated and Deuterated Analogues

The strategic incorporation of additional fluorine atoms into a molecule can significantly modulate its metabolic stability, basicity, and binding affinity. nih.gov The synthesis of chiral, further-fluorinated analogues of 2-Fluoro-4-methylbenzylamine can be achieved through several routes. One approach involves stereoselective fluorination reactions. For example, fluorination of a chiral alcohol precursor using reagents like N,N-diethylaminosulfur trifluoride (DAST) can proceed with retention of configuration, yielding a chiral fluoro-analogue. nih.gov

Alternatively, building blocks that already contain the desired fluorine substitutions can be used in an asymmetric synthesis, for example, by employing the N-tert-butylsulfinyl imine methodology described previously with a fluorinated aldehyde or ketone. nih.gov This strategy has been successfully used to prepare a wide array of monofluoromethylated, difluoromethylated, and trifluoromethylated chiral amines. nih.gov

Deuterium (B1214612) labeling, or the replacement of hydrogen with its heavy isotope deuterium, is a critical tool in mechanistic studies and for altering the metabolic profile of drug candidates by exploiting the kinetic isotope effect. nih.govrsc.org Several methods exist for the synthesis of chiral deuterated amines.

A versatile, metal-free method involves the treatment of readily available ynamides with a combination of triflic acid and triethylsilane, where either the acid or the silane (B1218182) can be deuterated to achieve selective deuterium incorporation at the α or β positions relative to the nitrogen atom. nih.govrsc.org This method provides high levels of deuterium incorporation and is applicable to a broad range of substrates. rsc.org

Another effective technique is the direct, stereoretentive deuteration of α-chiral primary amines using D₂O as the deuterium source, catalyzed by an achiral ruthenium complex. nih.gov This method is notable for achieving high levels of deuterium incorporation at the α-carbon (70-99%) while preserving the original stereochemistry of the chiral center. nih.gov

| Method | Deuterium Source | Catalyst | Position of Deuteration | Deuterium Incorporation (%) | Reference |

| Ynamide Reduction | Et₃SiD / TfOH | None (Metal-free) | α-position | 85-98 | nih.gov |

| Ynamide Reduction | Et₃SiH / TfOD | None (Metal-free) | β-position | 82-93 | nih.gov |

| H/D Exchange | D₂O | Ru-bMepi complex | α-position | 70-99 | nih.gov |

This table summarizes modern methods for the selective deuteration of chiral amines, with data from analogous systems.

Structure Activity Relationship Sar and Mechanistic Investigations in Chemical Biology

Fundamental Principles of Substituent Influence on Molecular Activity

The biological profile of a molecule is intricately linked to its chemical structure. Substituents on a core scaffold, such as the benzylamine (B48309) framework, can alter its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic behavior.

The introduction of fluorine into a molecule can dramatically alter its properties. tandfonline.com As the most electronegative element, fluorine's presence can modify the electron distribution, which in turn affects pKa, dipole moment, and chemical stability. tandfonline.com

Binding Affinity: Fluorine substitution is a widely used strategy to enhance the binding affinity of a ligand to its target protein. tandfonline.com This can be achieved through direct interactions between the fluorine atom and the protein or indirectly by influencing the polarity of adjacent functional groups that are involved in binding. tandfonline.com For instance, the fluorine atom at the C-6 position of quinolone antibiotics was found to improve gyrase-complex binding by 2- to 17-fold. tandfonline.com This enhancement is often attributed to favorable interactions within hydrophobic pockets of the binding site.

Selectivity: By altering the electronic and steric profile of a molecule, fluorine substitution can also improve selectivity for a specific biological target. This is crucial for minimizing off-target effects and enhancing the therapeutic index of a drug candidate.

Table 1: Physicochemical Effects of Fluorine Substitution

| Property | General Impact of Fluorine Substitution |

|---|---|

| Lipophilicity | Can increase or decrease depending on the molecular context. Aromatic fluorination often increases it. lincoln.ac.ukresearchgate.net |

| Binding Affinity | Often increases due to favorable interactions with protein binding sites. tandfonline.com |

| Selectivity | Can be enhanced by altering the steric and electronic properties of the molecule. |

| Metabolic Stability | Generally increases by blocking sites susceptible to metabolic oxidation by enzymes like cytochrome P450. tandfonline.com |

Role of Methyl Group in Modulating Steric Properties and Electronic Distribution

The methyl group, though seemingly simple, plays a critical role in fine-tuning a molecule's interaction with its biological target.

Steric Properties: The size and shape of the methyl group can influence how a molecule fits into a binding pocket. This steric hindrance can either be beneficial, by promoting a more favorable binding conformation and enhancing selectivity, or detrimental, by preventing the molecule from accessing the binding site. ashp.org For example, the addition of a methyl group to acetylcholine, forming bethanechol (B1168659), allows it to selectively interact with muscarinic receptors and prevents its degradation by acetylcholinesterase. ashp.org

Electronic Distribution: Alkyl groups, such as a methyl group, act as electron-donating groups through induction. ashp.org This can increase the electron density in an adjacent aromatic ring, particularly at the ortho and para positions, which can influence interactions with the biological target. quora.com This increased electron density can affect the molecule's reactivity and its ability to form certain types of non-covalent bonds.

Table 2: Influence of Methyl Group Substitution

| Feature | Effect of Methyl Group | Example |

|---|---|---|

| Steric Hindrance | Can improve selectivity by favoring binding to a specific receptor conformation. | The methyl group in bethanechol enhances its selectivity for muscarinic receptors over nicotinic receptors. ashp.org |

| Electronic Effect | Acts as an electron-donating group, increasing electron density in the aromatic ring. ashp.org | In toluene, the methyl group directs electrophilic aromatic substitution to the ortho and para positions. quora.com |

| Hydrophobicity | Increases the lipophilicity of the molecule, which can affect membrane permeability. |

Investigating Molecular Interactions with Biological Targets (General Mechanisms)

Benzylamine derivatives are known to interact with a variety of biological targets, primarily through non-covalent interactions within binding pockets of receptors or active sites of enzymes. nih.govnih.gov

Benzylamines are recognized as privileged structures that can bind to the S1 pocket of many trypsin-like serine proteases. nih.gov They are also known substrates for enzymes like monoamine oxidase (MAO). nih.gov The amine group is often a key feature for interaction. For example, in the design of new MAO inhibitors, the presence of an amine group is considered desirable for catalytic activity. nih.gov Studies on benzylamine-based inhibitors of Complement Factor D, a serine protease, have shown that the benzylamine moiety can form a crucial salt-bridge interaction with an aspartate residue (Asp189) in the S1 pocket of the enzyme. nih.gov This interaction is critical for the inhibitory activity of the molecule. nih.gov Such interactions are reversible and non-covalent, involving hydrophobic interactions, ionic bonds, and hydrogen bonds. nih.gov

Comparative Structure-Activity Relationship Studies with Related Benzylamine Structures

In the development of inhibitors for 17β-hydroxysteroid dehydrogenase type 3, various substitutions on the benzylamine template were explored. mdpi.com It was found that modifications to different parts of the molecule, including the central aromatic ring, had a significant impact on biological activity. mdpi.com Similarly, in a series of platinum(IV) complexes supported by benzylamine derivatives, it was observed that 4-fluoro and 4-chloro substituted compounds expressed impressive anticancer activities, highlighting the positive contribution of halogen substitution at the para position. researchgate.net

These studies demonstrate that even minor changes to the substitution pattern on the benzylamine ring can lead to substantial differences in potency and selectivity. The specific positions of the fluoro and methyl groups in 2-Fluoro-4-methylbenzylamine (B1318726) hydrochloride are therefore likely to be critical determinants of its biological activity profile.

Advanced Spectroscopic and Chromatographic Analysis of 2 Fluoro 4 Methylbenzylamine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. Through the analysis of various nuclei, a detailed picture of the atomic connectivity and chemical environment within the 2-Fluoro-4-methylbenzylamine (B1318726) hydrochloride molecule can be constructed.

Proton (¹H) NMR Applications for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides critical information regarding the number, environment, and connectivity of hydrogen atoms in a molecule. For 2-Fluoro-4-methylbenzylamine hydrochloride, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the methyl protons, and the amine protons.

The aromatic region would likely display complex splitting patterns due to spin-spin coupling between the protons on the benzene (B151609) ring and coupling to the fluorine atom. The proton ortho to the fluorine atom is expected to show a doublet of doublets due to coupling with the adjacent meta proton and the fluorine atom. The other two aromatic protons would also exhibit splitting based on their coupling with neighboring protons.

The benzylic protons (CH₂) adjacent to the nitrogen atom would typically appear as a singlet, or if coupled to the amine protons, as a multiplet. The chemical shift of these protons is influenced by the electron-withdrawing effects of the amino group and the aromatic ring. The methyl group (CH₃) protons would present as a singlet, shifted downfield due to the attachment to the aromatic ring. The amine protons (-NH₃⁺) in the hydrochloride salt form may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic CH | 7.0 - 7.5 | Multiplet |

| Benzylic CH₂ | ~ 4.0 | Singlet |

| Methyl CH₃ | ~ 2.3 | Singlet |

| Amine NH₃⁺ | Variable | Broad Singlet |

Note: Predicted values are based on the analysis of structurally similar compounds and general principles of ¹H NMR spectroscopy. Actual experimental values may vary.

Fluorine (¹⁹F) NMR for Positional and Coupling Analysis

Fluorine NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the fluorine atom within the molecule. Since ¹⁹F has a nuclear spin of ½ and is 100% naturally abundant, it gives rise to sharp NMR signals with a wide chemical shift range, making it an excellent probe for structural analysis.

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the aromatic ring. The precise chemical shift of this signal is indicative of its electronic environment. The multiplicity of the fluorine signal will be a multiplet due to coupling with the ortho and meta protons on the aromatic ring. This coupling information is invaluable for confirming the position of the fluorine substituent on the benzene ring. For aromatic fluorides, the chemical shifts typically appear in the range of -100 to -140 ppm relative to a standard such as CFCl₃.

Carbon (¹³C) NMR Characterization

Carbon NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are dependent on the hybridization and the electronic environment of the carbon atoms.

The aromatic carbons will resonate in the downfield region of the spectrum, typically between 110 and 165 ppm. The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature and aids in its assignment. The other aromatic carbons will also show smaller couplings to the fluorine atom (²JCF, ³JCF), further assisting in the complete assignment of the aromatic region. The benzylic carbon (CH₂) will appear at a characteristic shift of around 40-50 ppm, while the methyl carbon (CH₃) will be found in the upfield region, typically around 20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-F | ~160 (with large ¹JCF) |

| Aromatic C-CH₂ | ~130-140 |

| Aromatic C-CH₃ | ~135-145 |

| Aromatic CH | ~115-135 |

| Benzylic CH₂ | ~40-45 |

| Methyl CH₃ | ~20-22 |

Note: Predicted values are based on the analysis of structurally similar compounds and general principles of ¹³C NMR spectroscopy. Actual experimental values may vary.

pH-Dependent NMR Measurements and Complexation Studies

The chemical shifts of protons, particularly those near the amine group, in benzylamine (B48309) derivatives are known to be sensitive to changes in pH. For this compound, the protonation state of the amine group will significantly influence the electronic environment of the neighboring benzylic and aromatic protons.

As the pH of the solution is varied, the equilibrium between the protonated form (R-CH₂NH₃⁺) and the free base form (R-CH₂NH₂) will shift. This change in protonation state will cause a corresponding change in the chemical shifts of the adjacent protons. By monitoring these chemical shift changes as a function of pH, the pKa of the amine can be determined. Such studies are crucial for understanding the behavior of the compound in different physiological or reaction environments. Complexation studies, where the compound interacts with other molecules or metal ions, can also be monitored by NMR, as these interactions will induce changes in the chemical shifts and relaxation times of the nuclei.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is exceptionally well-suited for the purity assessment of pharmaceutical compounds like this compound.

In a typical LC-MS analysis, the sample is first injected into an LC system, where it passes through a chromatographic column. The components of the sample are separated based on their differential interactions with the stationary phase of the column. As the separated components elute from the column, they are introduced into the mass spectrometer.

The mass spectrometer ionizes the molecules and then separates the ions based on their mass-to-charge ratio. For 2-Fluoro-4-methylbenzylamine, the protonated molecule [M+H]⁺ would be expected as the primary ion in the positive ion mode. The accurate mass measurement of this ion can confirm the elemental composition of the compound.

By monitoring the elution profile with the mass spectrometer, a chromatogram is generated where the peak area of the main compound relative to the total peak area of all detected components provides a quantitative measure of its purity. Furthermore, any impurities present in the sample can be detected and potentially identified based on their mass-to-charge ratios and fragmentation patterns, even at very low levels.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate measurement of its mass. Unlike low-resolution mass spectrometry, which provides a nominal mass, HR-MS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to four or more decimal places. This level of precision allows for the differentiation between molecules with the same nominal mass but different elemental formulas.

For this compound, the analysis would typically be performed on the free base, 2-Fluoro-4-methylbenzylamine, following protonation. The exact mass of the neutral free base (C₈H₁₀FN) is calculated to be 139.0797 Da. In HR-MS analysis, the compound is ionized, commonly forming the protonated molecule [M+H]⁺. The instrument then measures the m/z of this ion. The high resolving power of the spectrometer allows for the experimental mass to be matched against the theoretical mass with a very low margin of error (typically < 5 ppm), thus confirming the elemental composition.

Table 1: Theoretical Exact Mass Data for 2-Fluoro-4-methylbenzylamine This table is interactive. Click on the headers to sort.

| Species | Molecular Formula | Mass Type | Theoretical Mass (Da) |

|---|---|---|---|

| Neutral Free Base | C₈H₁₀FN | Monoisotopic | 139.079727 |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, provide detailed information about the functional groups and structural features of a molecule by probing its vibrational modes.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb IR radiation at characteristic frequencies, making FT-IR an excellent method for qualitative analysis. In the case of this compound, the spectrum would be dominated by vibrations associated with the ammonium (B1175870) group (-NH₃⁺), the substituted benzene ring, the C-F bond, and the methyl group.

The presence of the hydrochloride salt means the primary amine group is protonated to an ammonium group. This results in a broad absorption band in the 3000-2500 cm⁻¹ region, which is characteristic of N-H stretching vibrations in ammonium salts. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The spectrum would also feature characteristic peaks for the phenyl group C=C stretching vibrations in the 1600-1450 cm⁻¹ range. researchgate.net The C-F stretching vibration is expected to produce a strong absorption band in the 1360-1000 cm⁻¹ region. orientjchem.org Bending vibrations for the CH₂ and CH₃ groups, as well as N-H bending, would also be present in the fingerprint region (< 1500 cm⁻¹). researchgate.net

Table 2: Expected FT-IR Absorption Ranges for this compound This table is interactive. Click on the headers to sort.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ammonium (-NH₃⁺) | N-H Stretch | 2500 - 3000 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Alkyl C-H (CH₃, CH₂) | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Ammonium (-NH₃⁺) | N-H Bend | 1500 - 1600 | Medium |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds and changes in dipole moment, Raman spectroscopy is more sensitive to non-polar, symmetric bonds and changes in polarizability. This makes it particularly useful for analyzing the carbon skeleton of the aromatic ring.

For this compound, the Raman spectrum would clearly show the aromatic C=C stretching vibrations between 1400 and 1650 cm⁻¹. orientjchem.org The symmetric "ring breathing" mode of the substituted benzene ring, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum around 1000 cm⁻¹. The C-H stretching vibrations of the methyl group and the aromatic ring would also be visible. orientjchem.org The C-F bond vibration is also Raman active. The complementary nature of FT-IR and Raman provides a more complete vibrational profile of the molecule.

Table 3: Expected Raman Shifts for this compound This table is interactive. Click on the headers to sort.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Strong |

| Alkyl C-H (CH₃, CH₂) | C-H Stretch | 2850 - 2960 | Strong |

| Aromatic Ring | C=C Stretch | 1400 - 1650 | Strong |

| Aromatic Ring | Ring Breathing | ~1000 | Strong |

Other Analytical Techniques

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate components of a mixture. sigmaaldrich.com It is widely employed in synthetic chemistry to monitor the progress of a reaction by observing the consumption of starting materials and the formation of products. wisc.edu

In the synthesis of 2-Fluoro-4-methylbenzylamine, TLC would be used to track the conversion of the starting material (e.g., 2-fluoro-4-methylbenzonitrile (B33328) or 2-fluoro-4-methylbenzaldehyde) into the final amine product. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel, a polar stationary phase) alongside spots of the starting material and, if available, the pure product. umich.edu The plate is then developed in a sealed chamber with a suitable mobile phase (a solvent or mixture of solvents).

Due to the polar amine group, 2-Fluoro-4-methylbenzylamine is more polar than its likely precursors. Consequently, it will have a stronger interaction with the polar silica gel and will travel a shorter distance up the plate, resulting in a lower Retention Factor (R_f) value. The completion of the reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. The spots can be visualized under UV light (if the compounds are UV-active) or by staining with a chemical agent like ninhydrin, which reacts with primary amines to produce a colored spot.

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's purity and elemental composition.

Table 4: Theoretical Elemental Composition of this compound This table is interactive. Click on the headers to sort.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 54.73 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 6.31 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 20.19 |

| Fluorine | F | 18.998 | 1 | 18.998 | 10.82 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.98 |

| Total | | | | 175.634 | 100.00 |

Electron Spin Resonance (ESR) Spectroscopy for Metal Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for studying materials that contain unpaired electrons. wikipedia.orgciqtekglobal.com It is particularly valuable for investigating the electronic structure, geometry, and bonding characteristics of paramagnetic transition metal complexes. numberanalytics.comillinois.edu When this compound acts as a ligand, it donates the lone pair of electrons from its primary amine nitrogen to a paramagnetic metal ion, forming a coordination complex. The resulting complex can be analyzed by ESR spectroscopy to provide detailed insights into the immediate coordination environment of the metal center.

The analysis of metal complexes where 2-Fluoro-4-methylbenzylamine serves as a nitrogen-donor ligand can be effectively illustrated by considering a hypothetical complex with a well-studied paramagnetic ion, such as Copper(II). Copper(II) has a d⁹ electron configuration with one unpaired electron, making it an ideal candidate for ESR studies. ethz.ch A hypothetical square planar or tetragonally distorted octahedral complex, such as [Cu(2-Fluoro-4-methylbenzylamine)₄]²⁺, would be expected to yield a characteristic axial ESR spectrum.

The spectrum of such a complex is described by specific spin Hamiltonian parameters, primarily the g-values (g∥ and g⊥) and hyperfine coupling constants (A∥ and A⊥). ethz.ch The g-values, which are typically anisotropic for transition metal complexes, arise from the interaction of the electron spin with the magnetic field and are influenced by spin-orbit coupling. illinois.edu For Cu(II) complexes with a d(x²-y²) ground state, which is common for square planar and axially elongated octahedral geometries, the expected trend in g-values is g∥ > g⊥ > 2.0023 (the value for a free electron). researchgate.netresearchgate.net This anisotropy provides significant information about the electronic structure of the complex. illinois.edu

Hyperfine coupling results from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei, such as the copper nucleus (⁶³Cu and ⁶⁵Cu, both with nuclear spin I = 3/2) and the coordinating nitrogen atoms (¹⁴N, with nuclear spin I = 1). wikipedia.orgresearchgate.net The interaction with the copper nucleus splits the g∥ and g⊥ signals into four lines. Furthermore, if resolved, the interaction with the four equivalent nitrogen ligands would lead to additional splitting, known as superhyperfine structure, providing direct evidence of the covalent nature of the copper-nitrogen bond. researchgate.netias.ac.in The magnitude of the copper hyperfine coupling constant, A∥, and the g∥/A∥ ratio can serve as empirical indicators of the geometry of the copper center, helping to distinguish between square planar and tetrahedrally distorted environments. researchgate.net

Detailed research findings for a representative Cu(II) complex with primary amine ligands are summarized in the interactive data table below. The parameters are based on typical values observed for Cu(II) complexes with four coordinating nitrogen atoms in a square planar geometry.

Table 1: Representative ESR Spectroscopic Parameters for a Hypothetical [Cu(2-Fluoro-4-methylbenzylamine)₄]²⁺ Complex.

| Parameter | Value | Interpretation |

|---|---|---|

| g∥ | 2.25 | Indicates a d(x²-y²) ground state, characteristic of square planar or tetragonally distorted octahedral geometry. The deviation from the free electron value (2.0023) reflects significant spin-orbit coupling. |

| g⊥ | 2.06 | Consistent with an axial symmetry and a d(x²-y²) ground state. |

| A∥(⁶³Cu) | 175 x 10⁻⁴ cm⁻¹ | The parallel component of the hyperfine coupling constant for the copper nucleus. Its magnitude is sensitive to the geometry and covalency of the metal-ligand bonds. |

| g∥/A∥ | 128 cm | This ratio falls within the range typical for square planar geometries (approx. 105-135 cm), suggesting minimal tetrahedral distortion. researchgate.net |

| A⊥(¹⁴N) | 15 G | The superhyperfine coupling constant from the coordinating nitrogen ligands, indicating direct coordination and covalent interaction between the Cu(II) ion and the benzylamine ligands. |

The specific electronic effects of the fluoro and methyl substituents on the phenyl ring of the 2-Fluoro-4-methylbenzylamine ligand would subtly influence the electron density on the donor nitrogen atom. This, in turn, would modulate the covalent character of the Cu-N bond, leading to minor but potentially measurable shifts in the g and A values compared to complexes with unsubstituted benzylamine. Advanced techniques such as Electron-Nuclear Double Resonance (ENDOR) could provide more precise measurements of the hyperfine interactions with both the nitrogen and fluorine nuclei of the ligands. numberanalytics.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Fluoro-4-methylbenzylamine |

| Copper(II) |

Theoretical and Computational Chemistry Studies

Quantum Chemical Parameter Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of a molecule. These computational methods can predict various molecular properties before a compound is synthesized, offering valuable insights for chemical and pharmaceutical research.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial quantum chemical parameters. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

No specific HOMO, LUMO, or energy gap values for 2-Fluoro-4-methylbenzylamine (B1318726) hydrochloride have been reported in the available literature.

Predictions of Electron Affinities and Gas-Phase Basicities

Electron affinity is the energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion. It is a measure of a substance's ability to act as an oxidizing agent. Gas-phase basicity, on the other hand, is a measure of a molecule's intrinsic basicity in the absence of solvent effects. It is defined as the negative of the Gibbs free energy change for the protonation reaction in the gas phase.

Specific calculated values for the electron affinity and gas-phase basicity of 2-Fluoro-4-methylbenzylamine hydrochloride are not available in published research.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for studying the three-dimensional structure and dynamic behavior of molecules over time. These methods provide insights into conformational preferences and intermolecular interactions that govern molecular recognition processes.

Conformational Analysis and Energy Minimization

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process used to find the most stable conformation (the one with the lowest potential energy). For a molecule like this compound, this would involve determining the preferred orientation of the benzylamine (B48309) side chain relative to the substituted aromatic ring.

There are no specific studies detailing the conformational analysis or energy-minimized structures of this compound.

Analysis of Intermolecular Interactions (e.g., Aromatic-Fluoro Interactions)

The fluorine atom in this compound can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds. Aromatic-fluoro interactions, where the fluorine atom interacts with the aromatic ring, can also play a role in the molecule's conformation and its interactions with biological targets. Understanding these interactions is key to predicting its behavior in a larger system.

No specific analysis of intermolecular or aromatic-fluoro interactions for this compound has been documented.

Computational Docking Approaches in SAR Elucidation

Computational docking is a molecular modeling technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, docking is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. This information is invaluable for Structure-Activity Relationship (SAR) studies, which aim to understand how the chemical structure of a compound influences its biological activity. Docking simulations could potentially elucidate how this compound interacts with specific biological targets.

No computational docking studies or SAR analyses involving this compound have been published.

Elucidation of Reaction Mechanisms through Computational Methods

While specific, in-depth computational studies focused exclusively on the reaction mechanisms of this compound are not extensively detailed in publicly available literature, the field of computational chemistry provides robust methodologies for such investigations. Theoretical calculations are instrumental in predicting reaction pathways, understanding transition states, and rationalizing experimental observations for analogous chemical structures. escholarship.org The application of these methods to this compound would offer significant insights into its chemical behavior.

Density Functional Theory (DFT) stands out as a prominent and widely used computational approach for studying the reaction mechanisms of organic compounds due to its balance of accuracy and computational cost. nih.gov For a molecule like this compound, DFT calculations could be employed to model key reaction steps, such as its synthesis via reductive amination of 2-fluoro-4-methylbenzaldehyde (B137498).